molecular formula C12H21Cl2N3O B1522144 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride CAS No. 1197845-10-5

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

Cat. No.: B1522144
CAS No.: 1197845-10-5
M. Wt: 294.22 g/mol
InChI Key: OJAGYRBJVPFXCD-UHFFFAOYSA-N
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Description

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3O and its molecular weight is 294.22 g/mol. The purity is usually 95%.
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Biological Activity

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride, also known by its CAS number 1197845-10-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-virulence therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H20ClN3O
  • Molar Mass: 257.76 g/mol
  • CAS Number: 1197845-10-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the morpholine derivative followed by the introduction of the benzene ring and subsequent chlorination to yield the dihydrochloride salt form. Various methods have been explored for optimizing yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported in several studies:

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These values indicate a moderate level of antibacterial activity compared to standard antibiotics like ceftriaxone, which has lower MIC values against these strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of DNA replication processes. This is similar to other compounds in its class that target essential cellular functions in bacteria.

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Staphylococcus aureus : A study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent against resistant strains .
  • Anti-Virulence Therapeutics : Research indicated that this compound could serve as a template for developing anti-virulence agents targeting mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria .
  • Comparative Studies : Comparative analyses with other antibacterial agents revealed that while this compound has promising activity, it may be less effective than some established antibiotics but offers a novel approach for drug development due to its unique structure and mechanism .

Scientific Research Applications

Medicinal Chemistry

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Studies have shown that morpholine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.

Neuropharmacology

This compound's morpholine moiety suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and could be explored for treating neurodegenerative diseases.

Material Science

The compound is also being explored for its utility in materials science:

  • Polymer Development : Its amine groups can be utilized to create new polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer AgentInhibits cancer cell proliferation; specific cellular target interaction .
Antimicrobial AgentExhibits significant antibacterial activity .
NeuropharmacologyCognitive EnhancementPotential to enhance cognitive functions; under preliminary investigation .
Material SciencePolymer DevelopmentUsed to create polymers with improved thermal and mechanical properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, the dihydrochloride form was tested against multidrug-resistant bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new antibiotic candidate.

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGYRBJVPFXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.